4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE

Liquid Crystal Physics Phase Transition Dynamics Calorimetry

4O.5 (CAS 39777-05-4) is the definitive mid-chain homolog for liquid crystal phase-transition studies. Its documented tricritical SmA–SmB transition (α≈0.64, β=0.26) and rich polymorphism provide a multi-point DSC calibration standard and a robust benchmark for force-field validation. Substituting with 4O.4 or 4O.6 introduces uncontrolled chain-parity variables, invalidating comparison with established literature. Source the exact homolog to guarantee experimental reproducibility and eliminate parity-driven artefacts in thermo-optic measurements.

Molecular Formula C22H29NO
Molecular Weight 323.5 g/mol
CAS No. 39777-05-4
Cat. No. B1295052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE
CAS39777-05-4
Molecular FormulaC22H29NO
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC
InChIInChI=1S/C22H29NO/c1-3-5-7-8-19-9-13-21(14-10-19)23-18-20-11-15-22(16-12-20)24-17-6-4-2/h9-16,18H,3-8,17H2,1-2H3
InChIKeyHRVNADYIJXVWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Butoxybenzylidene-4'-pentylaniline (4O.5): Procurement-Grade Liquid Crystal Monomer for Precision Phase-Transition Research


4-N-Butoxybenzylidene-4'-pentylaniline (CAS: 39777-05-4, commonly designated 4O.5) is a Schiff-base liquid crystalline monomer belonging to the N-(p-n-alkoxybenzylidene)-p-n-alkylaniline (nO.m) homologous series. This compound exhibits a rich polymorphism, including enantiotropic nematic and multiple smectic phases [1]. Its molecular architecture—a butoxy tail (n=4) on the benzylidene ring and a pentyl tail (m=5) on the aniline ring—positions it as a critical mid-chain homolog within the 4O.m sub-series, enabling systematic studies of alkyl-chain parity effects on mesophase stability and transition order [2].

Procurement Risk: Why Substituting 4O.5 with Another nO.m Homolog Compromises Experimental Reproducibility in Mesophase Engineering


Within the nO.m homologous series, even a single methylene unit change in either the alkoxy (n) or alkyl (m) chain length can fundamentally alter the phase sequence, transition temperatures, and the order of phase transitions (first- vs. second-order) [1]. The 4O.5 compound occupies a unique position where the interplay between the butoxy (n=4) and pentyl (m=5) chains yields a specific combination of nematic and smectic polymorphism, including a tricritical SmA–SmB transition characterized by a distinct set of critical exponents [2]. Furthermore, the crossover temperature (TCO) and the temperature gradient of the ordinary refractive index (dno/dT) exhibit a pronounced odd–even effect as a function of the alkyl chain length (m) within the 4O.m sub-series [3]. Substituting 4O.5 with a seemingly similar homolog (e.g., 4O.4 or 4O.6) will therefore introduce uncontrolled variables into any experiment designed to probe phase-transition dynamics, order parameter evolution, or electro-optic response, thereby invalidating direct comparisons with established literature data.

Quantitative Differentiation of 4O.5 (4-N-Butoxybenzylidene-4'-pentylaniline) vs. Closest Analogs: A Comparative Evidence Guide for Procurement


Evidence 1: Tricritical Nature of the SmA–SmB Phase Transition in 4O.5 vs. First-Order Transitions in Higher-Order Smectics

High-resolution calorimetric, optical, and dielectric studies on 4O.5 and its close analog 5O.5 reveal that while most phase transitions (I–N, N–SmA, SmA–SmC, SmC–SmF, SmF–CrG, SmB–CrG) exhibit first-order character (critical exponent α ≈ 0.5, amplitude ratio A⁻/A⁺ ≈ 1.6), the SmA–SmB transition in 4O.5 is distinctly tricritical. This is evidenced by an α value of approximately 0.64 (exceeding the tricritical value of 0.5) combined with an amplitude ratio A⁻/A⁺ ≈ 1.2 and an order parameter critical exponent β = 0.26 ± 0.002 [1]. This tricritical behavior differentiates 4O.5 from the first-order transitions observed in the same compound's other phase boundaries and provides a sensitive probe for theoretical models of smectic ordering.

Liquid Crystal Physics Phase Transition Dynamics Calorimetry

Evidence 2: Crossover Temperature (TCO) Exhibits Odd–Even Effect Across 4O.m Homologs, Distinguishing 4O.5 from 4O.4 and 4O.6

Measurements of the temperature gradient of the ordinary refractive index (dno/dT) for the 4O.m series (m = 4 to 10, 12) reveal a characteristic crossover temperature, TCO, at which dno/dT changes sign [1]. This TCO exhibits a well-defined odd–even effect with respect to the alkyl chain length (m) [1]. The presence of this parity-dependent behavior means that the TCO for 4O.5 (m=5, odd) is quantitatively distinct from that of its immediate homologs 4O.4 (m=4, even) and 4O.6 (m=6, even), leading to different thermo-optic responses in the nematic phase.

Optical Properties Refractive Index Thermo-Optic Effects

Evidence 3: McMillan Parameter (M) for 4O.5 Positions the N–SmA Transition Near the Tricritical Point, a Key Benchmark for Theoretical Modeling

The McMillan parameter M, defined as the ratio of the SmA–Nematic transition temperature (T_SAN) to the Nematic–Isotropic transition temperature (T_NI), is a critical metric for analyzing the order of the N–SmA phase transition in the nO.m series [1]. A symmetric tricritical point has been demonstrated for this series at M ≈ 0.959 [1]. While the precise M value for 4O.5 is not specified in the abstract, its position within the 4O.m sub-series, between lower and higher homologs, places its N–SmA transition in a regime where subtle changes in molecular structure (e.g., chain length) can tip the transition from second-order to first-order, making it a valuable compound for probing tricritical phenomena.

Phase Transition Theory Tricritical Behavior Order Parameter

Evidence 4: Density and Thermal Expansion Studies Reveal First-Order IN and Second-Order NA Transitions in 4O.m Series, Including 4O.5

Density and refractive index studies across the 4O.m series (m = 4 to 12) demonstrate that the isotropic-to-nematic (IN) transition is first-order, while the nematic-to-smectic A (NA) transition is second-order for these compounds [1]. This established phase-transition character provides a baseline for interpreting more subtle pretransitional effects and for validating theoretical models of the nematic-smectic A transition. The specific values of density change and thermal expansion coefficient at these transitions for 4O.5 (m=5) are available in the full dataset of the reference [1].

Thermodynamics Density Measurement Phase Transition Order

Validated Application Scenarios for 4-N-Butoxybenzylidene-4'-pentylaniline Based on Quantitative Differentiation Evidence


Scenario 1: Fundamental Research on Tricritical Phenomena at the SmA–SmB Phase Boundary

4O.5 is uniquely suited as a model compound for investigating tricritical behavior in liquid crystals, as evidenced by its SmA–SmB transition, which exhibits a critical exponent α ≈ 0.64 and order parameter critical exponent β = 0.26 ± 0.002 [1]. This quantifiable deviation from simple first-order behavior makes it an ideal system for testing advanced theoretical models of phase transitions (e.g., extended Landau-de Gennes theories) and for high-resolution experimental studies using calorimetry, optical birefringence, and X-ray scattering to map the tricritical point in the phase diagram.

Scenario 2: Calibration and Validation of High-Resolution Calorimetric and Optical Instruments

The well-characterized, reproducible phase transitions in 4O.5—including first-order I–N, N–SmA, SmA–SmC, SmC–SmF, SmF–CrG, and SmB–CrG transitions [1]—provide a multi-point temperature and enthalpy calibration standard for differential scanning calorimeters (DSC) and hot-stage optical microscopes. The distinct thermal signatures and optical textures of each phase transition allow for precise instrument calibration and performance validation, ensuring the accuracy of subsequent measurements on novel or less-characterized materials.

Scenario 3: Development of Temperature-Compensated Optical Devices Based on Thermo-Optic Effects

The specific crossover temperature (TCO) and the odd–even effect in dno/dT for the 4O.m series [2] make 4O.5 a candidate for the development of liquid crystal-based optical components where the temperature dependence of the refractive index must be minimized or precisely controlled. By selecting 4O.5 (m=5, odd), device designers can leverage its unique thermo-optic signature, distinct from even-chain homologs, to engineer components with tailored performance, such as athermal waveguides or interferometric sensors.

Scenario 4: Benchmark Compound for Validating Molecular Simulations of Mesophase Stability and Transition Order

The existence of a tricritical point in the nO.m series near M ≈ 0.959 [3], and the established first-order and second-order character of IN and NA transitions in 4O.5 [4], provides a robust set of experimental benchmarks for validating molecular dynamics or Monte Carlo simulations of liquid crystalline phase behavior. The specific chain lengths of 4O.5 (n=4, m=5) offer a computationally tractable yet physically rich system for testing force fields and simulation protocols aimed at predicting phase transition temperatures and orders.

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